molecular formula C19H18N2O4S2 B2748135 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-97-3

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2748135
CAS No.: 896362-97-3
M. Wt: 402.48
InChI Key: PSCSOYRJAMSMNL-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmacological research, particularly as a potential inhibitor of critical enzymes. Structurally similar 2-aminothiazole derivatives have demonstrated potent, dose-dependent inhibition of enzymes such as urease, with IC50 values in the low micromolar range (14.06 to 20.21 μM/mL) . Furthermore, this class of compounds has shown strong inhibitory effects against α-glucosidase and α-amylase, key targets for managing postprandial hyperglycemia in diabetes, with IC50 values reported between 20.34 and 37.20 μM/mL for related analogs . The mechanism of action for such compounds often involves interaction with enzymatic active sites or allosteric pockets, leading to the modulation of biological pathways. Research on N-(thiazol-2-yl)-benzamide analogs has also revealed their potential as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators with IC50 values of 1-3 μM, and exhibiting state-dependent inhibition . Compounds based on the thiazole nucleus are frequently investigated for their antimicrobial, anticancer, and anti-inflammatory properties . In silico ADMET predictions for closely related 2-aminothiazole compounds indicate high gastrointestinal absorption, an inability to cross the blood-brain barrier, and a promising safety profile with minimal toxicity concerns . This combination of targeted bioactivity and favorable drug-like properties makes this compound a valuable chemical tool for hit-to-lead optimization and investigating new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-25-14-10-8-13(9-11-14)16-12-26-19(20-16)21-18(22)15-6-4-5-7-17(15)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCSOYRJAMSMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of Methylsulfonylbenzamide Moiety: The final step involves the coupling of the thiazole-ethoxyphenyl intermediate with a methylsulfonylbenzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or ethoxyphenyl group.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted ethoxyphenyl derivatives.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide exhibits diverse biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to this compound show promising antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anticancer Properties

Studies have explored the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have shown activity against estrogen receptor-positive breast cancer cell lines (MCF7), with certain derivatives exhibiting significant cytotoxic effects . Molecular docking studies further suggest that these compounds may interact effectively with specific cancer cell receptors, enhancing their therapeutic efficacy .

Case Studies

  • Antimicrobial Screening:
    • A study evaluated various thiazole derivatives for their antimicrobial activities using the cup plate method against Aspergillus niger and Aspergillus oryzae. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) of 1 µg/mL, showcasing their potential as antimicrobial agents .
  • Anticancer Evaluation:
    • In vitro tests were conducted on synthesized thiazole derivatives against MCF7 cells using the Sulforhodamine B assay. Compounds demonstrated varying degrees of cytotoxicity, with some achieving IC50 values indicative of strong anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the benzamide moiety are crucial for binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

a) Sulfonyl Group Modifications
  • Target Compound : Contains a 2-(methylsulfonyl)benzamide group.
  • Compound 7a () : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide.
    • Structural difference: Sulfonyl group at position 3 of the benzamide ring vs. position 2 in the target compound.
    • Impact: Positional isomerism may influence steric hindrance and electronic effects, altering binding affinity to biological targets like kinases .
  • Compound 7b (): 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. Structural difference: Ethylsulfonyl group (larger substituent) at position 3.
b) Aromatic Ring Substitutions
  • Target Compound : 4-Ethoxyphenyl group on the thiazole ring.
  • Compound 9a (): 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide. Structural difference: Pyridin-3-yl group instead of 4-ethoxyphenyl.
  • GSK1570606A () : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide.
    • Structural difference: Fluorophenyl and acetamide groups.
    • Impact: Fluorine substitution improves metabolic stability and bioavailability .
c) Functional Group Additions
  • Compounds 4d–4i (): Feature morpholinomethyl or piperazinyl groups on the thiazole ring. Example: 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide). Impact: Tertiary amines (e.g., morpholine) enhance aqueous solubility, which may improve pharmacokinetics .

Key Observations :

  • Low yields (~33%) in EDCI/HOBt-mediated couplings suggest room for optimization (e.g., using alternative coupling agents like DCC or T3P) .
a) Kinase Inhibition Potential
  • Compound 7a () : Demonstrated activity in kinase inhibition assays, likely due to the pyridinyl-thiazole scaffold’s ability to chelate ATP-binding sites.
  • GSK920684A (): 2-(3-Fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide showed multitarget effects in Alzheimer’s models, suggesting fluorinated derivatives may enhance CNS penetration .
b) Antioxidant Activity (Indirect Relevance)
  • THHEB (): A structurally distinct benzamide exhibited potent radical-scavenging activity (IC50 = 2.5 μM for superoxide radicals).

Key Differentiators of the Target Compound

Ethoxy groups may also resist oxidative metabolism better than methoxy .

Methylsulfonyl vs. Sulfamoyl : Unlike sulfamoyl derivatives (e.g., ’s 4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide), methylsulfonyl is less polar, favoring passive diffusion .

Future Research Directions

SAR Studies : Systematic evaluation of substituent positions (e.g., 3- vs. 4-sulfonyl on benzamide) on kinase inhibition.

Synthesis Optimization : Explore microwave-assisted or flow chemistry to improve yields .

In Vivo Profiling : Assess bioavailability and brain penetration, leveraging insights from GSK compounds .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₉H₁₈N₂O₄S₂
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 919753-84-7

The presence of the thiazole ring, along with ethoxy and methylsulfonyl groups, contributes to its unique biological properties. The thiazole moiety is particularly significant in medicinal chemistry due to its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : Thiazole derivatives often interact with enzymes, modulating their activity. This can lead to inhibition of cancer cell proliferation or antimicrobial effects.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings are critical for enhancing cytotoxicity.

CompoundIC₅₀ (µg/mL)Activity
Compound 11.61 ± 1.92Antitumor
Compound 21.98 ± 1.22Antitumor

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Thiazole derivatives have been studied for their antimicrobial effects against various pathogens. For example, compounds similar to this compound demonstrated activity comparable to standard antibiotics like norfloxacin.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of thiazole derivatives:

  • Anticonvulsant Properties : Some thiazole compounds have shown anticonvulsant activity in animal models, suggesting potential applications in treating epilepsy.
  • Cytotoxicity Studies : In vitro assays demonstrated that certain thiazole derivatives could significantly reduce cell viability in cancer cell lines, indicating their potential as chemotherapeutic agents.
  • SAR Analysis : Research has highlighted the importance of substituents on the phenyl ring in enhancing the biological activity of thiazole derivatives. Electron-donating groups have been associated with increased potency against cancer cells.

Q & A

Q. What are the standard synthetic routes for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide?

Methodological Answer: The synthesis typically involves:

Thiazole Ring Formation : React thiourea with α-haloketones (e.g., 4-ethoxyacetophenone derivatives) under acidic or basic conditions to form the thiazole core .

Benzamide Coupling : Use coupling reagents like EDCI or DCC to link the thiazole intermediate with 2-(methylsulfonyl)benzoic acid .

Oxidation of Thioether Groups : If starting from a thioether precursor, employ oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to convert -S- to -SO₂- groups .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
1Ethanol, reflux, 12hUse anhydrous solvents to avoid hydrolysis
2DCM, RT, 24hCatalytic DMAP improves coupling efficiency
3H₂O₂, acetic acid, 50°CMonitor reaction progress via TLC

Q. Which spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, methylsulfonyl at δ 3.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 415.1) .
  • IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

Q. What are the common chemical reactions for modifying this compound?

Methodological Answer:

  • Substitution at Thiazole C-5 : Use electrophilic reagents (e.g., bromine in CCl₄) to introduce halogens for further functionalization .
  • Reduction of Sulfonyl Groups : Apply LiAlH₄ in dry THF to reduce -SO₂- to -S-, though this may alter bioactivity .
  • Amide Hydrolysis : Treat with concentrated HCl/NaOH to cleave the benzamide bond for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., use authenticated HepG2 for cytotoxicity) and control for passage number .
  • Compound Purity : Validate purity via HPLC (>95%) and confirm absence of degradation products .
  • Solvent Effects : Compare activity in DMSO vs. saline solutions to rule out solvent interference .

Q. Example Data Comparison :

StudyIC₅₀ (μM) for Cancer Cell LinesKey Notes
A1.2 (MCF-7)Used 0.1% DMSO
B5.8 (MCF-7)0.5% DMSO; older cell passage

Q. How to design experiments for determining the mechanism of action?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding to targets (e.g., EGFR kinase; PDB ID 1M17) .

Enzyme Inhibition Assays : Test against recombinant enzymes (e.g., α-glucosidase) with positive controls like acarbose .

Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .

Q. Critical Controls :

  • Include a known inhibitor (e.g., erlotinib for EGFR) to validate assay conditions.
  • Use siRNA knockdown of suspected targets to confirm functional relevance.

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for coupling steps .
  • Catalyst Optimization : Compare Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura cross-coupling, if applicable .
  • Temperature Gradients : Use microwave-assisted synthesis at 80–100°C to reduce reaction time .

Q. Yield Improvement Case Study :

ConditionYield (%)Notes
DCM, RT45Baseline
DMF, 60°C72Improved solubility
Microwave, 80°C8830-minute reaction

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Vary Substituents : Synthesize analogs with halogens (Br, Cl) or electron-donating groups (OMe, NH₂) on the ethoxyphenyl ring .

Bioactivity Testing : Screen analogs against a panel of targets (e.g., kinases, microbial strains) .

Computational Analysis : Calculate physicochemical properties (LogP, polar surface area) to correlate with activity .

Q. SAR Data Example :

AnalogSubstituentIC₅₀ (μM)LogP
Parent-OEt1.22.8
1-Br0.93.1
2-NH₂>101.5

Key Insight : Bulky substituents (e.g., Br) enhance potency but may reduce solubility.

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